molecular formula C20H18N4O B2614660 N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-phenyl-2-(1H-pyrrol-1-yl)acetamide CAS No. 1257546-61-4

N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2614660
CAS No.: 1257546-61-4
M. Wt: 330.391
InChI Key: QNUFVZGSMOTQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a complex organic compound that features a benzodiazole ring, a phenyl group, and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 1H-1,3-benzodiazole-2-carbaldehyde with 2-phenyl-2-(1H-pyrrol-1-yl)acetic acid in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 60°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-phenyl-2-(1H-pyrrol-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-phenyl-2-(1H-pyrrol-1-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-phenyl-2-(1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
  • N-(1,3-Benzodioxol-5-ylmethyl)-2-cyanoacetamide
  • 4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile

Uniqueness

N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is unique due to its combination of a benzodiazole ring, a phenyl group, and a pyrrole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

The compound N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a benzodiazole moiety linked to a pyrrole and an acetamide functional group. Its molecular formula is C22H22N4C_{22}H_{22}N_{4} with a molecular weight of approximately 358.44 g/mol. The compound's structure can be represented as follows:

SMILES C C1 NC2 CC CC C2N1 C1 CC C CC2 NC3 C N2 C CC C3 C C1\text{SMILES C C1 NC2 CC CC C2N1 C1 CC C CC2 NC3 C N2 C CC C3 C C1}

This structural configuration is significant for its interaction with biological targets.

Research indicates that the compound exhibits multiple mechanisms of action, primarily through the inhibition of specific enzymes and pathways involved in cancer progression and inflammation. Notably, it has shown potential as an inhibitor of carbonic anhydrase (CA), which plays a crucial role in tumor growth and metastasis.

Inhibition of Carbonic Anhydrase

A study highlighted the compound's ability to inhibit human carbonic anhydrase (hCA) isoforms, particularly hCA IX and hCA XII, which are associated with cancer cell proliferation. The inhibition constants (KiK_i) for these isoforms were reported to be below 50 nM, indicating strong inhibitory activity .

Anticancer Activity

The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:

  • MCF-7 (breast cancer) : IC50 values around 1.9 µM.
  • OVCAR-8 (ovarian cancer) : IC50 values ranging from 1.9 to 4.8 µM.
  • NCI/ADR-RES (doxorubicin-resistant) : Similar IC50 values indicating effectiveness against multidrug-resistant cells .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has exhibited anti-inflammatory activity through the inhibition of lipoxygenase pathways, which are crucial in mediating inflammatory responses .

Case Study 1: Anticancer Screening

In a comprehensive screening of new synthetic derivatives, this compound was assessed for its effects on cell viability across several cancer types. Results indicated that this compound significantly reduced cell viability in both sensitive and resistant cancer cell lines, suggesting potential utility in overcoming drug resistance in chemotherapy .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications to the benzodiazole and pyrrole moieties could enhance biological activity. The presence of specific substituents was found to be critical for maintaining potency against hCA and improving anticancer efficacy .

Research Findings Summary Table

Biological Activity Target IC50 Value Reference
Carbonic Anhydrase InhibitionhCA IX & hCA XII< 50 nM
Anticancer ActivityMCF-71.9 µM
OVCAR-81.9 - 4.8 µM
NCI/ADR-RES~2 µM
Anti-inflammatory ActivityLipoxygenaseNot specified

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-phenyl-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c25-20(21-14-18-22-16-10-4-5-11-17(16)23-18)19(24-12-6-7-13-24)15-8-2-1-3-9-15/h1-13,19H,14H2,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUFVZGSMOTQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NCC2=NC3=CC=CC=C3N2)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.